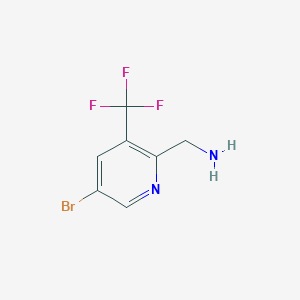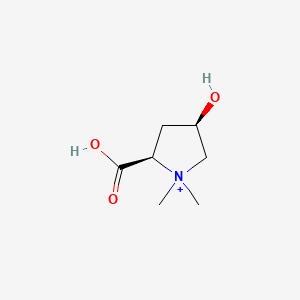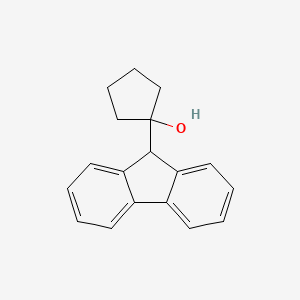
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid is a compound that features a disulfide bond linking a pyridine ring to a pentanoic acid chain. This compound is notable for its potential applications in the synthesis of antibody-drug conjugates (ADCs), where it serves as a cleavable linker. The presence of the disulfide bond allows for the controlled release of the drug molecule in the target environment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid typically involves the formation of the disulfide bond between a pyridine derivative and a thiol-containing pentanoic acid. One common method includes the reaction of 2-mercaptopyridine with (S)-4-bromopentanoic acid under basic conditions to form the desired disulfide linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid is primarily used in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The disulfide bond in the compound allows for the controlled release of the drug in the reductive environment of the cancer cell .
In addition to its use in ADCs, this compound is also explored for its potential in other areas such as:
Biological Research: Studying disulfide bond formation and cleavage in proteins.
Chemical Biology: Investigating the role of disulfide bonds in cellular processes.
Industrial Chemistry: Developing new materials with specific disulfide linkages.
作用机制
The mechanism of action of (S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid in ADCs involves the cleavage of the disulfide bond in the reductive environment of the target cell. This cleavage releases the active drug molecule, which then exerts its cytotoxic effects on the cancer cell. The disulfide bond is sensitive to the reducing conditions found inside cells, ensuring that the drug is released only in the desired location .
相似化合物的比较
Similar Compounds
4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid: Another disulfide-containing compound used in ADCs.
2-(Pyridin-2-yldisulfanyl)ethanol: A simpler disulfide compound with similar reactivity.
Uniqueness
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid is unique due to its specific structure, which combines a pyridine ring with a pentanoic acid chain via a disulfide bond. This structure provides a balance of stability and reactivity, making it particularly suitable for use in ADCs. The stereochemistry of the compound also plays a crucial role in its biological activity, ensuring that the drug is released in a controlled manner.
属性
分子式 |
C10H13NO2S2 |
|---|---|
分子量 |
243.4 g/mol |
IUPAC 名称 |
(4S)-4-(pyridin-2-yldisulfanyl)pentanoic acid |
InChI |
InChI=1S/C10H13NO2S2/c1-8(5-6-10(12)13)14-15-9-4-2-3-7-11-9/h2-4,7-8H,5-6H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI 键 |
OOUPHXWHXYLQBK-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](CCC(=O)O)SSC1=CC=CC=N1 |
规范 SMILES |
CC(CCC(=O)O)SSC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747867.png)

![3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11747889.png)
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747893.png)
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747900.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747921.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747926.png)
![1-(2,2-difluoroethyl)-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747934.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11747942.png)

![[4-(Dimethylamino)-2-methoxyphenyl]methanol](/img/structure/B11747956.png)
![n-[(1,5-Dimethyl-1h-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1h-pyrazol-4-amine](/img/structure/B11747964.png)
